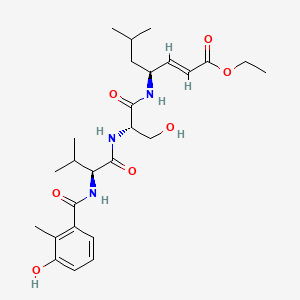

HMB-Val-Ser-Leu-VE

概要

説明

HMB-Val-Ser-Leu-VEは、C末端にビニルエステルを有するトリペプチドベースの化合物です。20Sプロテアソームのトリプシン様活性の強力かつ選択的な阻害剤として知られています。 この化合物は、特に生化学および分子生物学の分野において、科学研究で大きな可能性を示しています .

準備方法

合成経路と反応条件

HMB-Val-Ser-Leu-VEの合成には、N-(3-ヒドロキシ-2-メチルベンゾイル)-L-バリンとN-[(1S,2E)-4-エトキシ-1-(2-メチルプロピル)-4-オキソ-2-ブテニル]-L-セリンアミドをカップリングする必要があります。 反応は通常、ビニルエステル基の完全性を保つために、穏やかな条件下で行われます .

工業的生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動ペプチド合成機と高速液体クロマトグラフィー(HPLC)を用いて精製することが含まれます。 次に、化合物を凍結乾燥して結晶性固体を得ます .

化学反応の分析

反応の種類

HMB-Val-Ser-Leu-VEは、主に加水分解と酸化反応を起こします。 ビニルエステル基は、酸性または塩基性条件下で加水分解を受けやすく、対応するカルボン酸を生成します .

一般的な試薬と条件

加水分解: 酸性または塩基性条件、水。

主要な生成物

加水分解: 対応するカルボン酸の生成。

酸化: ペプチドの酸化誘導体の生成

科学研究への応用

This compoundは、科学研究において幅広い用途を持っています。

生化学: プロテアソーム活性とタンパク質分解経路を研究するためのツールとして使用されます。

分子生物学: 細胞周期調節やアポトーシスにおけるプロテアソームの役割を理解するための実験に用いられます。

医学: 特に癌細胞におけるプロテアソーム活性を標的とすることで、癌治療における潜在的な治療用途が調査されています。

科学的研究の応用

Muscle Health and Performance Enhancement

HMB is widely recognized for its role in enhancing muscle protein synthesis (MPS) and reducing muscle breakdown. The specific application of HMB-VSL-VE in this context includes:

- Muscle Mass and Strength Gains : Research indicates that HMB supplementation can lead to significant increases in muscle mass and strength, particularly in populations undergoing resistance training or recovery from injury. A meta-analysis revealed that HMB supplementation significantly increased fat-free mass (FFM) and muscle strength index (ES: 0.27; 95% CI: 0.19–0.35; ) among adults .

- Recovery from Exercise : HMB-VSL-VE has been shown to mitigate exercise-induced muscle damage, thereby facilitating quicker recovery. This effect is attributed to its anti-inflammatory properties, which help reduce the synthesis of pro-inflammatory cytokines .

Table 1: Effects of HMB on Muscle Parameters

| Parameter | Effect Size (ES) | Confidence Interval (CI) | Significance Level (p) |

|---|---|---|---|

| Muscle Mass | 0.21 | 0.06 – 0.35 | 0.004 |

| Muscle Strength Index | 0.27 | 0.19 – 0.35 | < 0.001 |

| Fat-Free Mass | 0.22 | 0.11 – 0.34 | < 0.001 |

| Fat Mass | 0.03 | -0.04 – 0.35 | 0.09 |

Proteasome Inhibition

HMB-Val-Ser-Leu-VE has been investigated for its potential as a proteasome inhibitor, which could have implications for treating various diseases characterized by protein degradation dysregulation.

- Mechanism of Action : Studies have demonstrated that HMB-VSL-VE can inhibit specific proteasome activities, particularly in the context of cancer therapy where proteasome inhibitors are used to induce apoptosis in cancer cells . However, it was noted that while some proteasome inhibitors showed efficacy, HMB-VSL-VE did not demonstrate significant inhibition across all tested proteasome sites .

Table 2: Proteasome Inhibition Studies with HMB-VSL-VE

| Study Reference | Inhibitory Effect Observed | Specificity |

|---|---|---|

| Marastoni et al., 2010 | Weak inhibition at β5 site | Not effective at β1 and β2 |

| PMC8615682 | No significant inhibition | Broadly ineffective |

Clinical Applications and Therapeutic Potential

This compound is being explored for its clinical applications in populations suffering from conditions such as sarcopenia and cachexia.

- Sarcopenia : In elderly populations, HMB supplementation has been associated with improved muscle mass and function, potentially counteracting age-related muscle loss .

- Cachexia : The anti-catabolic effects of HMB make it a candidate for managing cachexia in chronic diseases like cancer and AIDS, where muscle wasting is prevalent .

Case Studies

- Elderly Population Study :

- A randomized controlled trial involving elderly participants showed that those supplemented with HMB experienced a significant increase in muscle strength compared to the placebo group over an eight-week period.

- Cancer Patients :

- A study on cancer patients undergoing chemotherapy found that those receiving HMB supplementation had reduced muscle loss and improved quality of life metrics compared to controls.

作用機序

HMB-Val-Ser-Leu-VEは、20Sプロテアソームのトリプシン様活性を不可逆的に阻害することで、その効果を発揮します。この化合物は、プロテアソームの活性部位に結合し、細胞内タンパク質の分解を阻止します。 この阻害は、異常なタンパク質の蓄積につながり、癌細胞でアポトーシスを誘発する可能性があります .

類似化合物との比較

類似化合物

- HMB-Leu-Leu-Leu-VE

- Z-Val-Ser-Leu-VE

独自性

HMB-Val-Ser-Leu-VEは、20Sプロテアソームのトリプシン様活性を阻害する高い選択性と効力を持つため、ユニークです。 類似の化合物と比較して、IC50値が低く、より低い濃度で高い効力を示します .

生物活性

HMB-Val-Ser-Leu-VE (HMB-VSL-VE) is a synthetic tripeptide compound that has garnered attention for its biological activity, particularly as an inhibitor of the proteasome. The proteasome plays a crucial role in protein degradation and regulation within the cell, and its inhibition can have significant implications for various biological processes, including cancer treatment and immune response modulation. This article explores the biological activity of HMB-VSL-VE, detailing its mechanism of action, effects on cell lines, and potential therapeutic applications.

HMB-VSL-VE functions primarily as a selective inhibitor of the trypsin-like activity of the 20S proteasome. Its potency is characterized by an IC50 value of approximately 33 nM, indicating its effectiveness at low concentrations . The compound's structure includes a vinyl ester moiety, which is believed to contribute to its specificity for the β2 site of the proteasome .

Structure-Activity Relationship

The specific interaction between HMB-VSL-VE and the proteasome is influenced by its peptide sequence and the vinyl ester pharmacophore. Research indicates that modifications to either component can alter the compound's inhibitory efficacy and specificity .

In Vitro Studies

In studies involving colon carcinoma cell lines COO115 and HCT116, HMB-VSL-VE demonstrated a lack of cytotoxicity while not adversely affecting cell proliferation . This suggests that HMB-VSL-VE may selectively target malignant cells without harming normal cellular functions.

Immune Modulation

In experiments with HLA-A2 positive lymphoblastoid cells, HMB-VSL-VE induced a dose-dependent increase in cytotoxic T lymphocyte (CTL) activity against specific antigens. This effect indicates that the compound may enhance the presentation of immunogenic peptides by MHC class I molecules, potentially improving immune responses against tumors .

Skeletal Muscle Health

Research has also explored the effects of β-Hydroxy-β-methylbutyrate (HMB), a metabolite related to HMB-VSL-VE, on skeletal muscle health. A study involving middle-aged women showed that supplementation with HMB led to increased muscle volume and decreased intermuscular adipose tissue (IMAT), although it did not significantly enhance muscle function . While this study does not directly involve HMB-VSL-VE, it highlights the broader relevance of HMB-related compounds in health and disease contexts.

Nutritional Supplementation

Another study investigated the effects of oral nutritional supplements containing β-Hydroxy-β-methylbutyrate on biochemical indices in older adults. Results indicated significant improvements in various hematological parameters, suggesting that compounds like HMB could play a role in enhancing nutritional status and overall health in aging populations .

Comparative Analysis of Related Compounds

| Compound | IC50 (nM) | Target Activity | Notes |

|---|---|---|---|

| This compound | 33 | Trypsin-like activity of 20S proteasome | Selective inhibitor |

| Epoxyketone | Varies | Multiple proteasome sites | More potent but less selective |

| Vinyl Sulfone | Varies | β5-specific proteasome activity | Less potent than epoxyketones |

特性

IUPAC Name |

ethyl (E,4S)-4-[[(2S)-3-hydroxy-2-[[(2S)-2-[(3-hydroxy-2-methylbenzoyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-6-methylhept-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKMRGLFGXKLJC-VOSPOJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)C1=C(C(=CC=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。